futokadsurin C
Overview
Description
Futokadsurin C is a compound that can be found in the aerial parts of Piper futokadsura . It has been identified as a tetrahydrofuran lignan . The molecular formula of Futokadsurin C is C21H24O5 .
Molecular Structure Analysis
The molecular structure of Futokadsurin C consists of 21 carbon atoms, 24 hydrogen atoms, and 5 oxygen atoms . The average mass is 356.412 Da and the monoisotopic mass is 356.162384 Da .Chemical Reactions Analysis
Futokadsurin C has been found to inhibit nitric oxide production by a murine macrophage-like cell line (RAW 264.7), which is activated by lipopolysaccharide and interferon-gamma .Physical And Chemical Properties Analysis
The molecular formula of Futokadsurin C is C21H24O5 . The average mass is 356.412 Da and the monoisotopic mass is 356.162384 Da .Scientific Research Applications
- Inhibition of Nitric Oxide Production : A study conducted by Konishi, T., Konoshima, T., Daikonya, A., & Kitanaka, S. (2005) on futokadsurin C, along with other neolignans isolated from Piper futokadsura, found that these compounds inhibited nitric oxide production in a murine macrophage-like cell line (RAW 264.7) activated by lipopolysaccharide and interferon-gamma. This suggests potential anti-inflammatory properties of futokadsurin C (Konishi et al., 2005).
Future Directions
While there is limited information available on the future directions of Futokadsurin C, its inhibitory effect on nitric oxide production suggests potential for further pharmacological research . As with any compound, future studies would need to further investigate its properties, potential uses, and safety profile.
properties
IUPAC Name |
5-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-12-13(2)21(15-6-8-17-19(10-15)25-11-24-17)26-20(12)14-5-7-16(22-3)18(9-14)23-4/h5-10,12-13,20-21H,11H2,1-4H3/t12-,13+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDOSKNXLVXIP-WVGOSAFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
futokadsurin C |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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